![molecular formula C20H20 B14423170 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene CAS No. 80949-71-9](/img/structure/B14423170.png)
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,2-diphenylbicyclo[410]hept-2-ene is a bicyclic compound characterized by a unique structure that includes a cyclopropane ring fused to a cycloheptene ring
Vorbereitungsmethoden
The synthesis of 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene typically involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. Common catalysts used in this process include platinum (II) and gold (I) compounds . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cycloisomerization process. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yields and purity.
Analyse Chemischer Reaktionen
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where reagents like sodium amide or organolithium compounds are used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce fully saturated bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing the activity of the target molecule. Pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-Methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene include other bicyclic structures such as:
Bicyclo[3.1.1]hept-2-ene: Known for its use in organic synthesis and as a precursor to various natural products.
Bicyclo[3.2.0]hept-2-en-6-one: Used in the synthesis of Corey’s lactone and other complex molecules.
The uniqueness of 3-Methyl-1,2-diphenylbicyclo[41
Eigenschaften
CAS-Nummer |
80949-71-9 |
|---|---|
Molekularformel |
C20H20 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
3-methyl-1,2-diphenylbicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C20H20/c1-15-12-13-18-14-20(18,17-10-6-3-7-11-17)19(15)16-8-4-2-5-9-16/h2-11,18H,12-14H2,1H3 |
InChI-Schlüssel |
XUWABMUEEFTBNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(CC2CC1)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


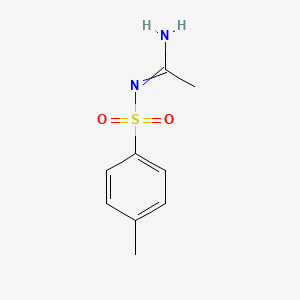
![Bis[(E)-chloro-N-methyl-N-phenylmethaniminium] phosphorochloridate](/img/structure/B14423097.png)
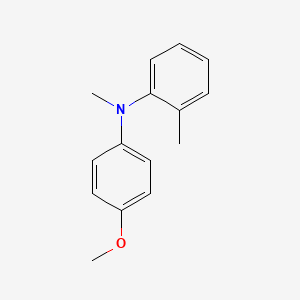
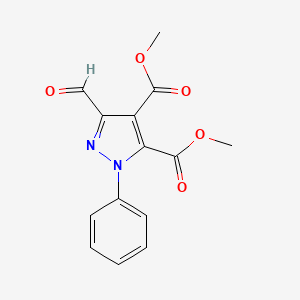
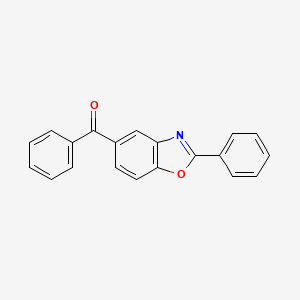
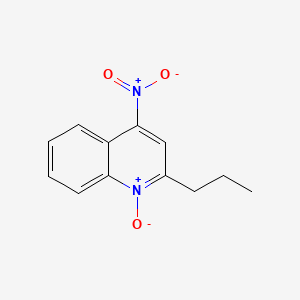
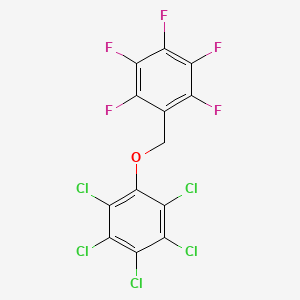
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
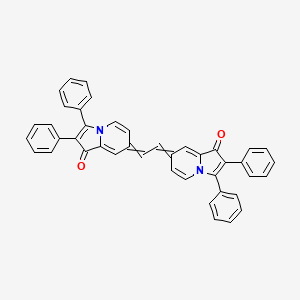
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
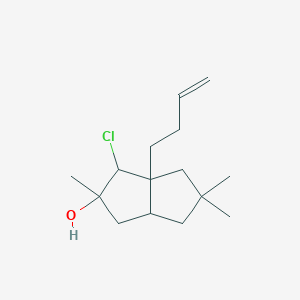
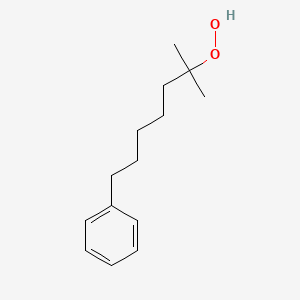
![1-[Tert-butyl(nitroso)amino]ethyl acetate](/img/structure/B14423171.png)
![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)
